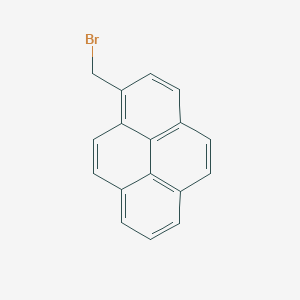

1-(Bromométhyl)pyrène

Vue d'ensemble

Description

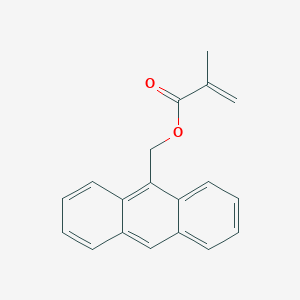

1-(Bromomethyl)pyrene (1-BMP) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively for its potential applications in scientific research. It is a highly stable, non-toxic molecule that is used as a model compound in a variety of experiments. 1-BMP is a derivative of pyrene, a naturally occurring PAH found in crude oil, coal tar, and other fossil fuels. It is often used as a reference compound in the study of PAHs due to its stability and low toxicity.

Applications De Recherche Scientifique

Chimie Synthétique

Le 1-(bromométhyl)pyrène est un composé important en chimie synthétique. Il sert d'intermédiaire crucial dans les voies de synthèse. Le motif de substitution des dérivés bromés a un impact significatif sur leur fonctionnalisation et leurs propriétés ultérieures .

Science des Matériaux

Dans le domaine de la science des matériaux, le this compound joue un rôle crucial. La fonctionnalisation stratégique du pyrène aux positions non-K et nodales est cruciale pour élargir son utilité .

Études Environnementales

Les bromopyrènes, y compris le this compound, sont importants dans les études environnementales. Comprendre la structure électronique distincte du pyrène est essentiel, dictant les réactions de substitution aromatique électrophile préférentielles à des positions spécifiques .

Polymères à Réponse aux Stimuli

Le this compound a été utilisé dans la synthèse de polymères photo-sensibles, thermosensibles et pH-sensibles. Ces polymères peuvent s'auto-assembler en nanoparticules en solution aqueuse, dont la morphologie peut être modifiée sous stimulation externe par la lumière UV, la température et le pH .

Systèmes de Libération Contrôlée

Les nanoparticules auto-assemblées à partir des polymères fonctionnalisés au pyrène peuvent être utilisées pour la libération contrôlée de molécules encapsulées telles que le Nile Red (NR) et le médicament anticancéreux doxorubicine (DOX) sous triple stimulation .

Groupe Protecteur Photodéclenchable

Le 1-(bromoacétyl)pyrène, un dérivé du this compound, peut être utilisé comme groupe protecteur photodéclenchable pour les acides carboxyliques et les acides aminés .

Photoinitiateur

Il peut également agir comme photoinitiateur dans la photopolymérisation du styrène avec le méthacrylate de méthyle .

Sensation Fluorescente

Le this compound est largement utilisé dans la synthèse de fluorophores pour la détection fluorescente d'une variété d'analytes, y compris les ions métalliques comme Cd 2+, Zn 2+ et la détection de l'adénosine triphosphate (ATP) à pH physiologique .

Mécanisme D'action

- 1-(Bromomethyl)pyrene is a compound widely used in the synthesis of fluorophores. Its primary targets include:

- The compound undergoes electrophilic aromatic substitution at specific positions (1, 3, 6, and 8) on the pyrene ring. Steric hindrance forces some bulky electrophiles to react at positions 2 and 7 .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Orientations Futures

The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored . By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

Analyse Biochimique

Biochemical Properties

1-(Bromomethyl)pyrene plays a significant role in biochemical reactions, particularly in the synthesis of fluorophores. These fluorophores are used for the fluorescent sensing of various analytes, including metal ions like Cd 2+, Zn 2+ and adenosine triphosphate (ATP) at physiological pH .

Cellular Effects

Its role in the synthesis of fluorophores suggests that it may influence cell function, particularly in relation to cellular signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 1-(Bromomethyl)pyrene is primarily related to its role in the synthesis of fluorophores. These fluorophores can bind to various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Its stability and potential long-term effects on cellular function suggest that it may have significant implications for in vitro or in vivo studies .

Dosage Effects in Animal Models

Given its role in the synthesis of fluorophores, it is likely that its effects may vary depending on the dosage .

Metabolic Pathways

1-(Bromomethyl)pyrene is involved in the metabolic pathways related to the synthesis of fluorophores. It may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its role in the synthesis of fluorophores, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in the synthesis of fluorophores, it may be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

1-(bromomethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMXRPVWWWDPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361552 | |

| Record name | 1-(bromomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2595-90-6 | |

| Record name | 1-(bromomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2595-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(bromomethyl)pyrene contribute to the construction of complex molecular structures?

A1: 1-(Bromomethyl)pyrene serves as a versatile building block for synthesizing complex molecules due to its reactive bromomethyl group. [] This group readily undergoes nucleophilic substitution reactions, allowing for the attachment of 1-(bromomethyl)pyrene to various substrates. In the research by Yang et al., 1-(bromomethyl)pyrene was utilized to functionalize a "crab-like" molecule derived from bicyclo[2.2.2]octene. [] This functionalization led to the creation of a molecule with two pyrene units, capable of interacting with each other and exhibiting interesting luminescent properties.

Q2: What makes the incorporation of pyrene units, introduced via 1-(bromomethyl)pyrene, interesting for material science?

A2: Pyrene is known for its unique photophysical properties, including strong fluorescence and the ability to form excimers (excited dimers). [] When two pyrene units are brought into close proximity, as seen in the "crab-like" molecule functionalized with 1-(bromomethyl)pyrene, they can engage in π-π stacking interactions. [] This stacking leads to altered luminescent behavior compared to individual pyrene molecules, making these systems attractive for applications in sensors and optoelectronic devices.

Q3: Beyond luminescence, are there other potential applications of molecules functionalized with 1-(bromomethyl)pyrene?

A3: The "crab-like" molecules functionalized with 1-(bromomethyl)pyrene also demonstrate the ability to bind metal ions, as shown by their complexation with silver ions. [] This complexation arises from the presence of nitrogen-containing groups within the "crab-like" structure, which can coordinate to metal centers. Combining the metal-binding properties with the inherent luminescence of pyrene opens up possibilities for designing novel sensors for metal ions. These sensors could find applications in environmental monitoring or biological studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)

![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)